

Introduction: Clarifying the Nomenclature and Structure

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Compound of Interest

Compound Name: Ethyl 2-oxocyclopentylacetate

CAS No.: 20826-94-2

Cat. No.: B1586512

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The compound of interest, often referred to by various synonyms, is most accurately identified by its IUPAC name: ethyl 2-oxocyclopentane-1-carboxylate.[1][2][3] While the name "**ethyl 2-oxocyclopentylacetate**" is sometimes encountered, it can be ambiguous. The latter could imply a different constitutional isomer, ethyl 2-(2-oxocyclopentyl)acetate.[4] This guide will focus on the former, a versatile β -keto ester with significant applications in organic synthesis.

Key Identifiers:

- IUPAC Name: ethyl 2-oxocyclopentane-1-carboxylate[1][2][3]
- Common Synonyms: 2-Carbethoxycyclopentanone, 2-Ethoxycarbonylcyclopentanone, Ethyl cyclopentanone-2-carboxylate[5][6]
- CAS Number: 611-10-9[1]
- Molecular Formula: $C_8H_{12}O_3$ [1][2]
- Molecular Weight: 156.18 g/mol [1][3]

The structure features a five-membered ring containing a ketone at the C2 position and an ethyl carboxylate group at the C1 position. This arrangement of functional groups is pivotal to its chemical reactivity.

Physicochemical and Spectroscopic Properties

Ethyl 2-oxocyclopentanecarboxylate is typically a clear, colorless to pale yellow liquid with a fruity odor.[5][6][7] Its physical properties are summarized in the table below.

Property	Value	Source
Boiling Point	102-104 °C at 11 mmHg	[8]
Density	1.054 g/mL at 25 °C	[8]
Refractive Index	1.452 at 20 °C	[8]
Flash Point	77.78 °C	[9]
Water Solubility	Insoluble	[7]

Spectroscopic Analysis

Spectroscopic data are crucial for the structural confirmation of ethyl 2-oxocyclopentanecarboxylate.

- Infrared (IR) Spectroscopy: The IR spectrum exhibits strong absorption bands characteristic of its functional groups. There will be a sharp peak around 1748 cm^{-1} corresponding to the C=O stretch of the ester and another strong peak around 1717 cm^{-1} for the C=O stretch of the cyclopentanone.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum provides distinct signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the protons on the cyclopentane ring.[10][11] The proton at the α -position (C1) is notably acidic and its signal may be broad or shifted depending on the solvent and concentration.

- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the two carbonyl carbons (ester and ketone) in the downfield region (around 170 and 213 ppm, respectively), the $-\text{OCH}_2-$ carbon of the ethyl group, and the carbons of the cyclopentane ring.^[10]
- Mass Spectrometry: Mass spectral data can be used to confirm the molecular weight of the compound.^[1]

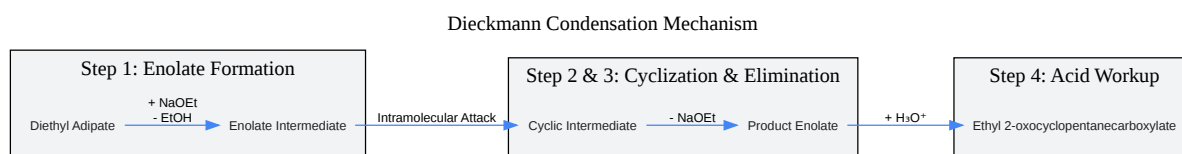
Synthesis: The Dieckmann Condensation

The most common and efficient method for synthesizing ethyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.^{[12][13]} This reaction is particularly effective for forming five- and six-membered rings.^{[13][14]} In this case, diethyl adipate (a 1,6-diester) is treated with a strong base, such as sodium ethoxide, to yield the cyclic β -keto ester.^[12]

Mechanism of the Dieckmann Condensation

The reaction proceeds through the following steps:^{[13][15]}

- Deprotonation: The alkoxide base removes an acidic α -proton from one of the ester groups of diethyl adipate to form a stabilized enolate.
- Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.
- Cyclization and Elimination: This attack forms a cyclic tetrahedral intermediate, which then eliminates an ethoxide ion to form the cyclic β -keto ester.
- Final Deprotonation: The resulting β -keto ester has a highly acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide base. This final, irreversible deprotonation drives the equilibrium towards the product.
- Protonation: A final workup with acid neutralizes the enolate to give the final product.



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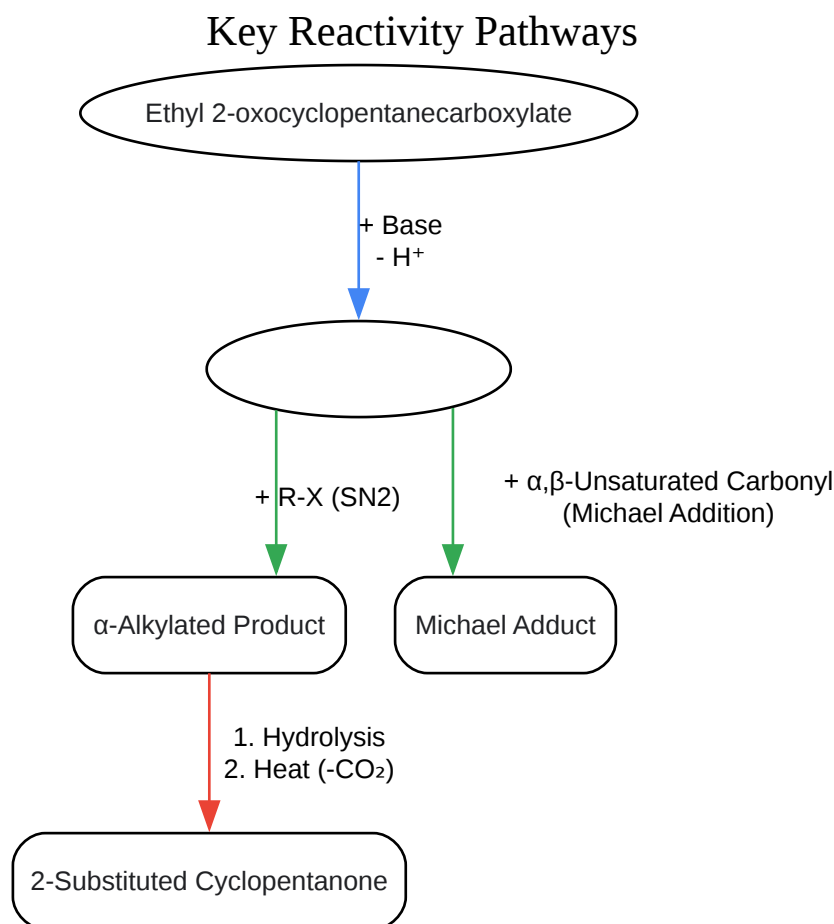
Caption: Mechanism of the Dieckmann Condensation.

Synthetic Protocol

A general procedure for the synthesis involves the cyclization of diethyl hexanedioate in a suitable solvent like toluene in the presence of a base such as sodium metal or sodium hydride.[7][16] The reaction is typically heated, and upon completion, the mixture is neutralized with acid. The organic phase is then separated, dried, and purified by vacuum distillation to yield the product.[16]

Key Reactions and Synthetic Utility

The synthetic versatility of ethyl 2-oxocyclopentanecarboxylate stems from the reactivity of the acidic α -proton and the two carbonyl groups.[5] The proton on the carbon between the ketone and the ester is particularly acidic ($pK_a \approx 12$) due to the resonance stabilization of the resulting enolate.[7] This allows for a variety of useful transformations.



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Caption: General reactivity pathways via the enolate.

Alkylation

The enolate readily reacts with alkyl halides in an S_N2 reaction to form α -alkylated products.[5] This is a fundamental method for creating new carbon-carbon bonds at the α -position. A significant application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, where the enolate is alkylated in the initial step.[5]

Michael Addition

As a soft nucleophile, the enolate can participate in Michael (conjugate) additions to α,β -unsaturated carbonyl compounds.[5] For example, it reacts cleanly with methyl vinyl ketone (MVK) in a solvent-free reaction catalyzed by iron(III) chloride hexahydrate to give the Michael adduct in high yield.[10]

Hydrolysis and Decarboxylation

The ester group can be hydrolyzed under acidic or basic conditions. The resulting β -keto acid is unstable and readily undergoes decarboxylation upon heating to yield a 2-substituted cyclopentanone.^[5] This sequence is frequently employed after an alkylation step to produce functionalized ketones.^[5]

Applications in Drug Development and Complex Molecule Synthesis

Ethyl 2-oxocyclopentanecarboxylate is a valuable building block for numerous active pharmaceutical ingredients (APIs) and other complex organic molecules.^{[5][7]}

- **Loxoprofen Synthesis:** It serves as a key precursor for the synthesis of Loxoprofen.^{[5][7]} The synthesis begins with the alkylation of its enolate.
- **Other Syntheses:** Its versatility is demonstrated in its use in the stereoselective synthesis of (\pm)-cis,cis-spiro[4.4]nonane-1,6-diol and in the synthesis of tanikolide.^{[5][8][17]}

Experimental Protocol: Iron(III) Chloride-Catalyzed Michael Addition

The following is a detailed, step-by-step methodology for the Michael addition of ethyl 2-oxocyclopentanecarboxylate to methyl vinyl ketone (MVK), adapted from Organic Syntheses.^[10] This protocol is notable for being solvent-free and atom-economical.

Materials:

- Ethyl 2-oxocyclopentanecarboxylate (160 mmol)
- Iron(III) chloride hexahydrate (3.20 mmol)
- Methyl vinyl ketone (MVK) (182 mmol)
- 50-mL round-bottomed flask
- Magnetic stirrer

- Syringe pump

Procedure:

- A 50-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with ethyl 2-oxocyclopentanecarboxylate (25.0 g, 160 mmol) and iron(III) chloride hexahydrate (865 mg, 3.20 mmol).
- The flask is placed in a water bath at room temperature.
- Methyl vinyl ketone (15.0 mL, 12.7 g, 182 mmol) is added via a syringe pump over 1 hour. Caution: MVK is a hazardous and toxic material; this step must be performed in a fume hood.
- The resulting mixture is stirred for 12 hours at room temperature.
- After the reaction is complete, all volatile materials (excess MVK and any byproducts) are removed under reduced pressure at room temperature for 3 hours with continued stirring.
- The flask is then equipped for vacuum distillation, and the product, 2-(3-oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester, is distilled under high vacuum (bp 130°C at 1 mmHg) to afford an analytically pure product (yield: 91-93%).

This self-validating protocol demonstrates an efficient and environmentally conscious approach to a key reaction of the title compound, highlighting its practical utility in a research setting.

Conclusion

Ethyl 2-oxocyclopentanecarboxylate is a fundamentally important building block in organic chemistry. Its synthesis via the Dieckmann condensation is a classic example of intramolecular ester condensation. The strategic placement of its ketone and ester functionalities provides a handle for a wide array of chemical transformations, most notably through the generation of a stabilized enolate. These reactions have been leveraged in the synthesis of pharmaceuticals and complex natural products, underscoring its significance for researchers, scientists, and drug development professionals.

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